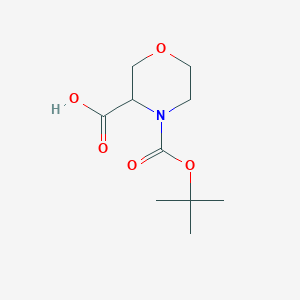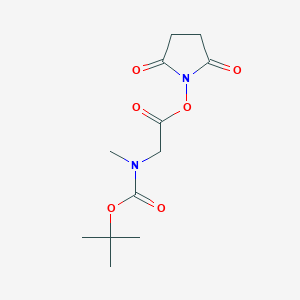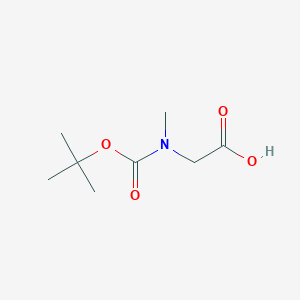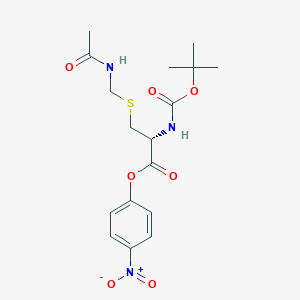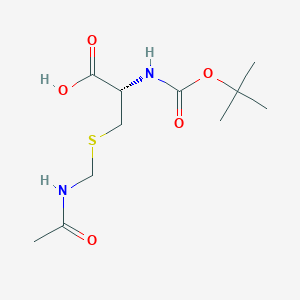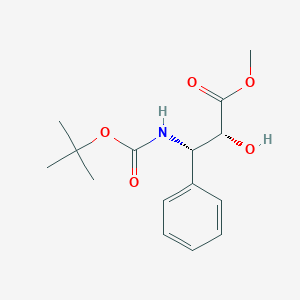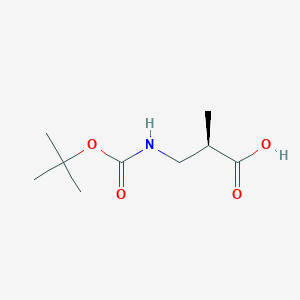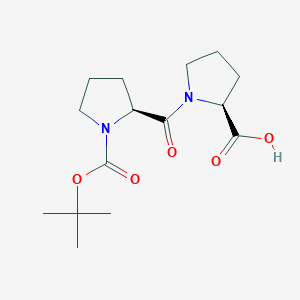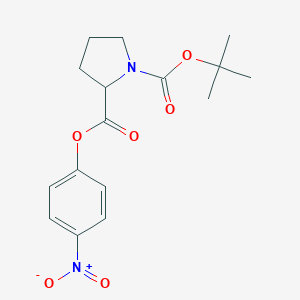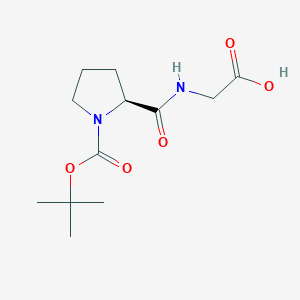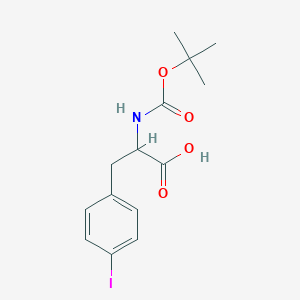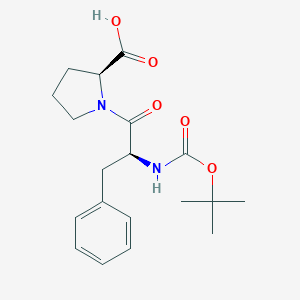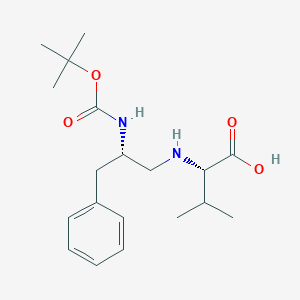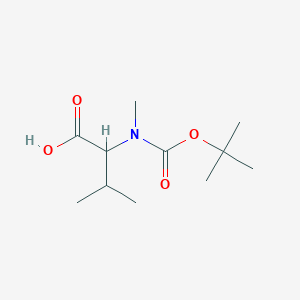
Boc-N-Me-Dl-Val-Oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-Dl-Val-Oh, also known as N-tert-butoxycarbonyl-N-methyl-DL-valine, is a derivative of the amino acid valine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of valine. It is commonly used in peptide synthesis and serves as a building block for introducing valine residues into peptides .
科学研究应用
Boc-N-Me-Dl-Val-Oh has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential antitumor agents, such as lactam analogs of actinomycin D.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
作用机制
Target of Action
Boc-N-Me-Dl-Val-Oh is a derivative of the amino acid valine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are therefore the peptide chains that it is incorporated into during synthesis .
Mode of Action
As a building block in peptide synthesis, this compound interacts with its targets by being incorporated into the growing peptide chain . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The methyl group (Me) makes the valine residue more hydrophobic, which can influence the properties of the final peptide .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into . As a modified amino acid, it could potentially influence protein-protein interactions, enzymatic activity, or other biological processes depending on the context .
Pharmacokinetics
As a small molecule, it is likely to be well-absorbed and distributed throughout the body . The Boc group is typically removed during or after peptide synthesis, while the fate of the methylated valine residue would depend on the metabolic pathways of the organism .
Result of Action
The molecular and cellular effects of this compound are largely determined by the peptide it is incorporated into . By altering the properties of the peptide, it could potentially influence a wide range of biological processes .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the peptide synthesis (e.g., temperature, pH), the biological environment (e.g., presence of enzymes, pH), and storage conditions . For instance, it should be stored in a dark place at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Dl-Val-Oh typically involves the protection of the amino group of valine with a tert-butoxycarbonyl group, followed by methylation of the nitrogen atom. One common method involves the reaction of N-Boc-valine with iodomethane in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 24 hours, followed by quenching with water and extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .
化学反应分析
Types of Reactions
Boc-N-Me-Dl-Val-Oh undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotected Valine: Removal of the Boc group yields N-methyl-DL-valine.
Peptide Fragments: Coupling reactions result in the formation of peptides containing valine residues.
相似化合物的比较
Similar Compounds
Boc-N-Me-L-Val-Oh: The L-enantiomer of Boc-N-Me-Dl-Val-Oh, used in enantioselective peptide synthesis.
Boc-Val-Oh: A similar compound without the methyl group on the nitrogen atom, used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides specific steric and electronic properties that can influence the reactivity and biological activity of the resulting peptides. The DL configuration allows for the synthesis of racemic mixtures, which can be useful in certain research applications .
属性
IUPAC Name |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398479 |
Source


|
| Record name | Boc-N-Me-Dl-Val-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13850-91-4 |
Source


|
| Record name | Boc-N-Me-Dl-Val-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
